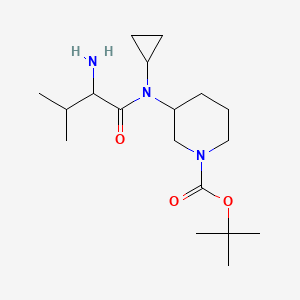

tert-Butyl 3-((S)-2-amino-N-cyclopropyl-3-methylbutanamido)piperidine-1-carboxylate

Description

tert-Butyl 3-((S)-2-amino-N-cyclopropyl-3-methylbutanamido)piperidine-1-carboxylate (CAS: 1354026-05-3; synonyms include AKOS027386961, AM97050, and KB-28968) is a chiral piperidine-derived compound featuring a tert-butyl carbamate protective group and a cyclopropyl-substituted amide moiety . The compound’s structure combines a rigid piperidine ring with a flexible branched alkyl chain, enabling interactions with biological targets while maintaining metabolic stability.

Properties

Molecular Formula |

C18H33N3O3 |

|---|---|

Molecular Weight |

339.5 g/mol |

IUPAC Name |

tert-butyl 3-[(2-amino-3-methylbutanoyl)-cyclopropylamino]piperidine-1-carboxylate |

InChI |

InChI=1S/C18H33N3O3/c1-12(2)15(19)16(22)21(13-8-9-13)14-7-6-10-20(11-14)17(23)24-18(3,4)5/h12-15H,6-11,19H2,1-5H3 |

InChI Key |

HMZAZXPRNQMFLV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)N(C1CC1)C2CCCN(C2)C(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl 3-((S)-2-amino-N-cyclopropyl-3-methylbutanamido)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. The synthetic route often includes the protection of functional groups, formation of the piperidine ring, and subsequent introduction of the tert-butyl group. Reaction conditions may vary, but common reagents include tert-butyl chloroformate, piperidine derivatives, and various amines. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 3-((S)-2-amino-N-cyclopropyl-3-methylbutanamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amide or piperidine nitrogen atoms. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-((S)-2-amino-N-cyclopropyl-3-methylbutanamido)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of fine chemicals and as a building block for more complex compounds.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((S)-2-amino-N-cyclopropyl-3-methylbutanamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Key Observations:

Substituent Effects : The cyclopropyl group in the target compound may improve metabolic stability compared to dimethylated analogues (e.g., ) by reducing oxidative degradation .

Steric and Electronic Profiles : The trifluoromethylphenyl group in the EP 1 763 351 B9 compound introduces strong electron-withdrawing effects, absent in the target compound, which relies on hydrophobic cyclopropyl interactions.

Methodological Considerations for Similarity Assessment

Compound similarity evaluation relies on structural descriptors (e.g., fingerprinting, 3D shape matching) and functional metrics (e.g., logP, H-bond donors/acceptors). Evidence highlights:

- Structural Similarity : The target compound shares >80% scaffold similarity with piperidine/pyrrolidine carboxylates (e.g., ), aligning with the "similar property principle" for drug discovery .

- Functional Divergence: Despite structural parallels, minor substitutions (e.g., cyclopropyl vs. methyl groups) significantly alter physicochemical properties. For instance, the target compound’s higher molecular weight (~338 vs. 271 g/mol in ) may reduce membrane permeability but enhance binding affinity.

Case Study: Quaternary Ammonium Compounds (QACs)

- CMC Values : QACs like BAC-C12 exhibit critical micelle concentrations (CMCs) of 0.4–8.3 mM , whereas the target compound’s tert-butyl carbamate group likely reduces surfactant activity, favoring solubility in organic phases.

- Biological Relevance : QACs prioritize membrane disruption, whereas the target compound’s design emphasizes enzymatic inhibition or receptor modulation.

Biological Activity

tert-Butyl 3-((S)-2-amino-N-cyclopropyl-3-methylbutanamido)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, supported by diverse research findings, data tables, and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C15H27N3O3

- Molecular Weight : 283.39 g/mol

- CAS Number : 1353952-64-3

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors involved in various signaling pathways. The presence of the tert-butyl group enhances lipophilicity, which may influence the compound's absorption and distribution in biological systems .

Table 1: Biological Activity Summary

Case Studies

- Antifungal Activity : In a study examining the antifungal properties of the compound, it was found to exhibit moderate effectiveness against Trichophyton species, with IC50 values indicating significant inhibition at micromolar concentrations. The compound's structural modifications were linked to enhanced antifungal potency compared to its analogs .

- Immune Modulation : The compound was tested for its ability to inhibit the PD-1/PD-L1 interaction, a crucial pathway in cancer immunotherapy. At a concentration of 100 nM, it demonstrated a substantial rescue of mouse splenocytes, indicating potential as an immune checkpoint inhibitor .

- Lipid Metabolism : In fluorescence imaging assays, the compound induced lipid droplet formation in tumor cells more effectively than its analogs. This suggests a role in modulating lipid metabolism, which could be beneficial in cancer treatment strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.